3-[4-(Trifluoromethyl)phenyl]aniline
Overview
Description
3-[4-(Trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .
Result of Action
The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline typically involves the introduction of a trifluoromethyl group into an aniline derivative. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with aniline under reductive amination conditions. This process involves the reduction of the imine intermediate formed between the aldehyde and aniline, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(trifluoromethyl)phenyl is coupled with an aniline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination or coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted anilines, and various functionalized aromatic compounds.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group directly attached to the aniline ring.
3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the meta position relative to the aniline.
2-(Trifluoromethyl)aniline: The trifluoromethyl group is in the ortho position relative to the aniline.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The para position of the trifluoromethyl group relative to the aniline allows for distinct electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
3-[4-(Trifluoromethyl)phenyl]aniline is an organic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H10F3N. The compound consists of an aniline moiety with a para-substituted trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reductive Amination : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with aniline, followed by reduction using sodium borohydride or hydrogen gas in the presence of a catalyst.
- Suzuki-Miyaura Coupling : This method couples a boronic acid derivative with an aniline derivative using a palladium catalyst.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have shown high efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentrations (MICs) : The MIC values for some derivatives range from 0.070 to 35.8 μM against different isolates, indicating potent antibacterial effects (Table 1).
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | 0.070 | Staphylococcus aureus |
Other derivatives | 4.66 - 35.8 | Enterococcus faecalis |
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of the Respiratory Chain : Some studies suggest that compounds with this structure may inhibit bacterial respiratory chains, leading to decreased viability at sub-MIC concentrations.
- Microbicidal Activity : The active compounds were found to be microbicidal rather than merely bacteriostatic, effectively killing bacteria rather than just inhibiting their growth.
Case Studies and Research Findings
- Study on Antibacterial Agents : A study published in MDPI reported that compounds similar to this compound showed broad-spectrum activity against Gram-positive bacteria, with specific derivatives achieving MIC values as low as 0.78 μg/ml (Table 2).
Compound Type | MIC (μg/ml) | Bacterial Strain |
---|---|---|
Trifluoromethyl derivatives | 0.78 - 3.12 | Various Gram-positive strains |
- Anticancer Potential : Preliminary investigations also indicate potential anticancer properties, although further studies are required to elucidate these effects comprehensively.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of compounds like this compound suggests enhanced bioavailability due to the trifluoromethyl group, which may improve absorption and distribution in biological systems. Toxicological assessments are necessary to ensure safety for potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-98-0 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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